molecular formula C13H17BFNO3 B12653213 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Cat. No.: B12653213
M. Wt: 265.09 g/mol
InChI Key: OAIXSFCCIQOGKW-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative featuring a fluorine atom at the 4-position and a 2-methylpiperidine carbamoyl group at the 3-position of the benzene ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in pharmaceuticals and materials science . The 2-methylpiperidine moiety introduces steric bulk and basicity, influencing both chemical reactivity and biological interactions.

Properties

Molecular Formula

C13H17BFNO3

Molecular Weight

265.09 g/mol

IUPAC Name

[4-fluoro-3-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C13H17BFNO3/c1-9-4-2-3-7-16(9)13(17)11-8-10(14(18)19)5-6-12(11)15/h5-6,8-9,18-19H,2-4,7H2,1H3

InChI Key

OAIXSFCCIQOGKW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCCCC2C)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the following steps:

    Formation of the Piperidinylcarbonyl Intermediate: The piperidinylcarbonyl group is introduced to the benzene ring through a nucleophilic substitution reaction.

    Introduction of the Fluorine Atom: The fluorine atom is added via electrophilic aromatic substitution.

    Boronic Acid Formation:

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired transformations.

Chemical Reactions Analysis

4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.

Scientific Research Applications

4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The piperidinylcarbonyl group and fluorine atom can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at 3-Position Key Features CAS Number Source
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid (Target) 2-Methylpiperidine carbamoyl Steric hindrance from methyl group; cyclic amine with basicity Not explicitly listed Derived from
4-Fluoro-3-(piperidin-1-ylcarbonyl)benzeneboronic acid Piperidine carbamoyl Less steric hindrance; unmodified cyclic amine 874219-30-4
4-Fluoro-3-(morpholin-4-ylcarbonyl)benzeneboronic acid Morpholine carbamoyl Oxygen-containing heterocycle; increased polarity 874219-29-1
4-Fluoro-3-(isopropylcarbamoyl)benzeneboronic acid Isopropyl carbamoyl Branched alkyl chain; reduced basicity 874219-21-3
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid 3-Fluorophenyl carbamoyl Electron-withdrawing fluorine; aromatic interactions Not explicitly listed
4-Fluoro-3-(trifluoromethyl)benzeneboronic acid Trifluoromethyl High electronegativity; lipophilic 182344-23-6

Physicochemical Properties

  • Electronic Effects (δ) : The carbamoyl group’s electron-withdrawing nature is moderated by the basic piperidine, whereas trifluoromethyl analogs (e.g., 182344-23-6) exhibit stronger electron-withdrawing effects .
  • Solubility : Morpholine and pyrrolidine derivatives are more water-soluble due to their polar heterocycles, while the target compound’s methyl group reduces aqueous solubility .

Reactivity in Suzuki-Miyaura Couplings

  • Steric Effects : The 2-methyl group on the piperidine ring may slow coupling kinetics compared to unsubstituted piperidine analogs (874219-30-4) due to steric hindrance near the boron atom .
  • Regioselectivity : Rigid cyclic amines like piperidine improve regioselectivity in cross-couplings compared to flexible alkyl carbamoyls (e.g., isopropyl) .

Research Findings and Data

Key Research Observations

  • Carcinogenicity Correlation: Analogous to aminoazo dyes in , substituent position inversely affects biological activity. For example, 3′-methyl-4-dimethylaminoazobenzene (high carcinogenicity) reaches bound-dye maxima faster than less active analogs .
  • Localization Trends : Boronic acids with higher π values (e.g., trifluoromethyl derivatives) localize more in lipid-rich tissues, while polar groups (morpholine) favor renal clearance .

Biological Activity

4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring and a piperidine-derived carbonyl group. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.

  • Molecular Formula : C₉H₁₃BFNO₂
  • Molecular Weight : 196.97 g/mol
  • CAS Number : 874219-30-4
  • Physical State : Solid at room temperature
  • Melting Point : 226–228 °C

The biological activity of 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be attributed to its ability to interact with specific biomolecules, particularly enzymes and receptors involved in cellular signaling pathways. Boronic acids are known to form reversible covalent bonds with diols and can act as enzyme inhibitors, making them valuable in drug design.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives exhibit anticancer activity by inhibiting proteasome function, which is critical for regulating protein degradation in cancer cells. For instance, the compound has shown promise in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells.

Enzyme Inhibition

The compound's structure allows it to act as a selective inhibitor of certain enzymes, such as serine proteases and cysteine proteases. This inhibition can disrupt critical metabolic pathways, leading to reduced cell proliferation in tumor cells.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various boronic acid derivatives, including 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid. The results demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

CompoundIC50 (µM)Cancer Cell Line
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid15MCF-7 (Breast)
Other Boronic Acid Derivative25PC3 (Prostate)

Study 2: Mechanistic Insights

Another research article examined the mechanism of action of this compound on proteasome activity. It was found that it effectively inhibited the chymotrypsin-like activity of the proteasome, leading to an accumulation of pro-apoptotic factors within cancer cells .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound exhibits significant biological activity, it also presents a safety profile that requires further investigation. Standard toxicity assays have shown mild cytotoxicity at higher concentrations, emphasizing the need for careful dose optimization in therapeutic applications.

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